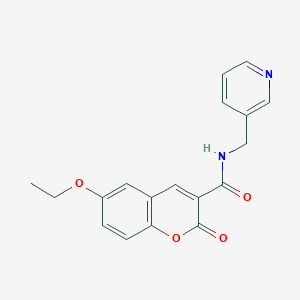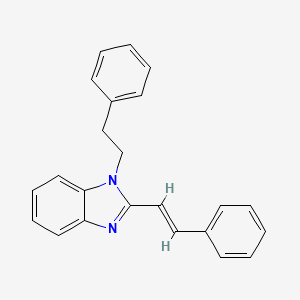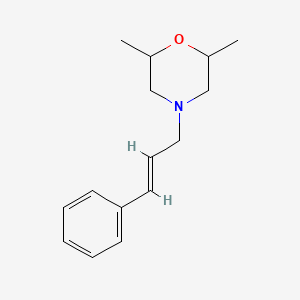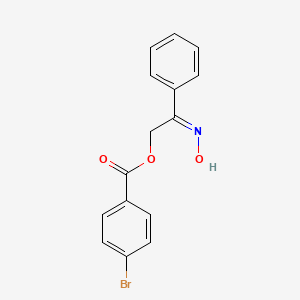![molecular formula C12H21NO2 B5308853 N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide](/img/structure/B5308853.png)
N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide, also known as J147, is a synthetic compound that has been found to have potential therapeutic effects on various neurological disorders such as Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide is not fully understood, but it has been proposed to act through multiple pathways. It has been found to increase the expression of genes involved in mitochondrial function and energy metabolism, which may contribute to its neuroprotective effects. This compound has also been shown to activate the protein kinase C pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including reducing oxidative stress, increasing synaptic density, and promoting neurogenesis. It has also been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide is its high potency and efficacy, which allows for lower doses to be used in experiments. However, one of the limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide. One area of research is to further investigate its mechanism of action and identify specific targets that it interacts with. Another area of research is to study its effects on other neurological disorders and explore its potential therapeutic applications. Additionally, there is a need for more studies on the safety and toxicity of this compound before it can be considered for clinical use.
Méthodes De Synthèse
N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide was synthesized by Schubert et al. in 2013 using a combinatorial approach. The compound was developed by modifying the structure of curcumin, a natural compound found in turmeric, to enhance its efficacy. The synthesis involved the reaction of cyclopentanone with formaldehyde to form 1-(hydroxymethyl)cyclopentanol, which was then reacted with methyl iodide to form the corresponding methyl ether. The resulting compound was then reacted with 3-buten-2-one to form this compound.
Applications De Recherche Scientifique
N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide has been extensively studied for its potential therapeutic effects on various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been found to improve cognitive function, reduce inflammation, and prevent neuronal loss in animal models of these diseases. This compound has also been shown to increase the production of neurotrophic factors, which are essential for the growth and survival of neurons.
Propriétés
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopentyl]methyl]-N-methylbut-3-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-3-6-11(15)13(2)9-12(10-14)7-4-5-8-12/h3,14H,1,4-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVDOVUJEHVXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1(CCCC1)CO)C(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(ethoxymethyl)-4-(4-propyl-1,4-diazepan-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5308784.png)

![5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5308802.png)

![2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N,N-dimethylpropanamide](/img/structure/B5308810.png)
![4-[1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-imidazol-2-yl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5308812.png)
![1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5308824.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5308836.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5308846.png)
![N-{3-chloro-4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5308855.png)

